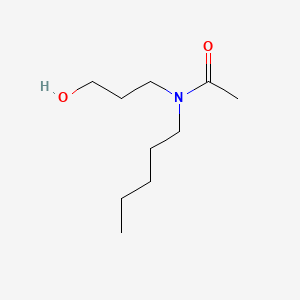
4-((2-Aminoethoxy)methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-Aminoethoxy)methyl)phenol is an organic compound with the molecular formula C9H13NO2. It is a phenolic compound characterized by the presence of an aminoethoxy group attached to the benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Aminoethoxy)methyl)phenol typically involves the reaction of 4-hydroxybenzaldehyde with 2-aminoethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction parameters, ensuring consistent quality and scalability of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-((2-Aminoethoxy)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenolic derivatives
Applications De Recherche Scientifique
4-((2-Aminoethoxy)methyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-((2-Aminoethoxy)methyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the aminoethoxy group may interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: A simpler phenolic compound with a hydroxyl group attached to the benzene ring.
4-(2-Aminoethyl)phenol: Similar structure but lacks the ethoxy group.
2-[(2-Aminoethoxy)methyl]phenol: Another closely related compound with slight structural variations
Uniqueness
4-((2-Aminoethoxy)methyl)phenol is unique due to the presence of both the aminoethoxy and phenolic groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
4-(2-aminoethoxymethyl)phenol |
InChI |
InChI=1S/C9H13NO2/c10-5-6-12-7-8-1-3-9(11)4-2-8/h1-4,11H,5-7,10H2 |
Clé InChI |
VQEYLRGKQFRAID-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COCCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 8-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate](/img/structure/B13930345.png)
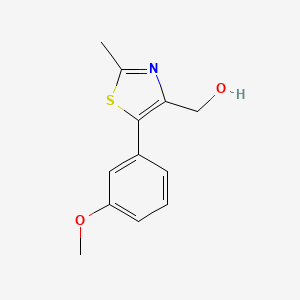

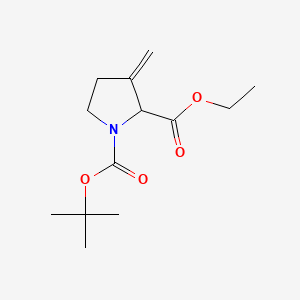
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B13930373.png)
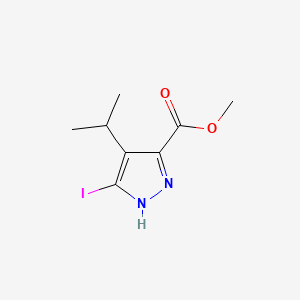


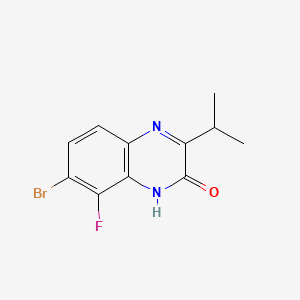
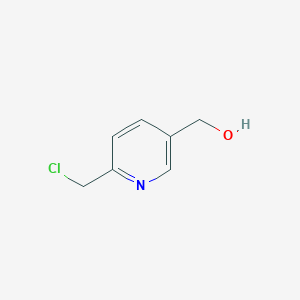
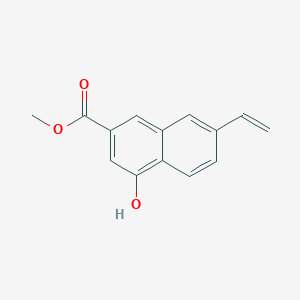
![1-[[4-Hydroxy-1-(phenylmethyl)-4-piperidinyl]methyl]-2(1H)-pyridinone](/img/structure/B13930420.png)
